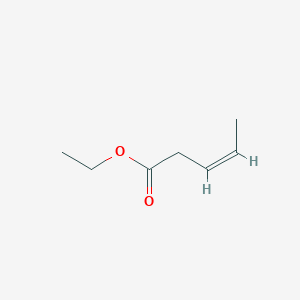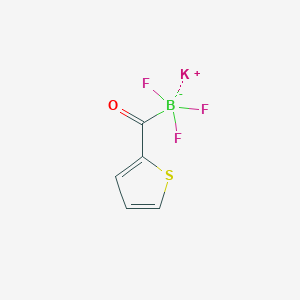
Potassium trifluoro(thiophene-2-carbonyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(thiophene-2-carbonyl)borate can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(thiophene-2-carbonyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Potassium trifluoro(thiophene-2-carbonyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of agrochemicals and materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which potassium trifluoro(thiophene-2-carbonyl)borate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of the desired product through reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoroborate
- Potassium thiophene-2-trifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(thiophene-2-carbonyl)borate is unique due to its specific structure, which combines the reactivity of the trifluoroborate group with the aromatic thiophene ring. This combination enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C5H3BF3KOS |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
potassium;trifluoro(thiophene-2-carbonyl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3H;/q-1;+1 |
Clé InChI |
XQXVQFBXFWQICM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(=O)C1=CC=CS1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
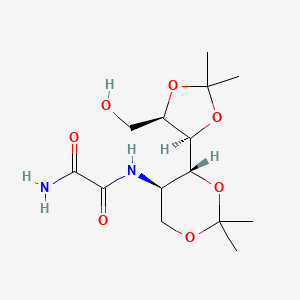

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
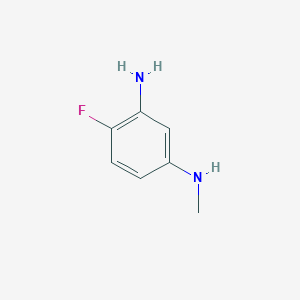
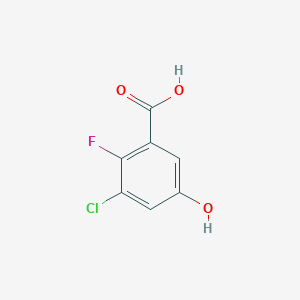
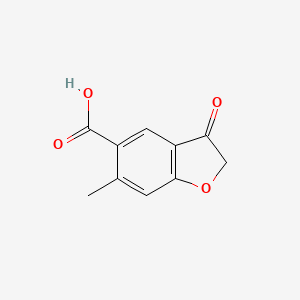
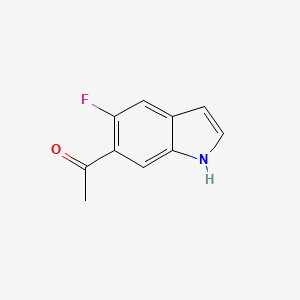
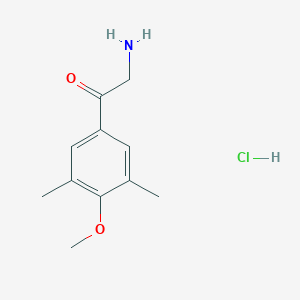
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
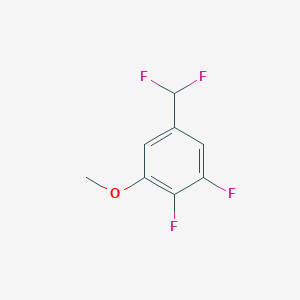
![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
